Taraxerol acetate

Übersicht

Beschreibung

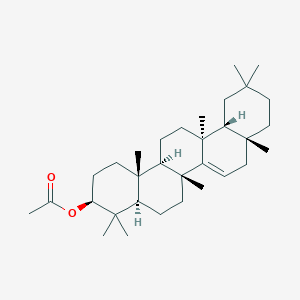

Taraxerol acetate (C₃₂H₅₂O₂, molecular weight: 468.75 g/mol) is a pentacyclic triterpenoid derivative characterized by an acetylated hydroxyl group at the C-3 position of the taraxerol backbone . It is naturally found in plants such as Artemisia roxburghiana, Calotropis gigantea, and dandelion (Taraxacum officinale) . The compound exhibits diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and cyclooxygenase (COX) inhibitory effects . Its mechanism of action involves apoptosis induction, autophagy activation, cell cycle arrest, and modulation of oxidative stress pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of taraxerol acetate typically involves the acetylation of taraxerol. One common method is to react taraxerol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is usually carried out at room temperature and yields this compound as a colorless solid.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological approaches. For instance, engineered strains of Saccharomyces cerevisiae have been used to produce taraxerol by overexpressing key genes in the mevalonate pathway . This method allows for the scalable production of taraxerol, which can then be acetylated to form this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Taraxerol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form taraxerol ketone.

Reduction: Reduction of this compound can yield taraxerol alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Taraxerol ketone

Reduction: Taraxerol alcohol

Substitution: Various taraxerol derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Taraxerol acetate has demonstrated significant anti-inflammatory effects by acting as a cyclooxygenase (COX) inhibitor. Recent studies have shown that TA exhibits considerable inhibitory activity against both COX-1 and COX-2 enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. The IC50 values for COX-1 and COX-2 were reported as 116.3 ± 0.03 μM and 94.7 ± 0.02 μM, respectively . Molecular docking studies revealed that TA interacts with key amino acid residues in the binding pocket of the COX-2 enzyme, suggesting its potential as a lead compound for developing new anti-inflammatory drugs.

Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including glioblastoma U87MG cells. In vitro studies showed that TA induced dose- and time-dependent cytotoxicity and apoptosis in these cells . The apoptotic induction was confirmed through assays that highlighted nuclear fragmentation and the presence of apoptotic bodies. Furthermore, TA has been investigated for its potential use in combination therapies to enhance the efficacy of existing chemotherapeutic agents.

Metabolic Disorders Management

Recent findings suggest that this compound may play a role in managing metabolic disorders by regulating oxidative stress. A study indicated that TA extracted from dandelion could alleviate oxidative stress in murine intestinal epithelial cells . This property is crucial as oxidative stress is a contributing factor in various metabolic disorders, including diabetes and obesity.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of taraxerol acetate involves its interaction with various molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.

Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating the PI3K/AKT signaling pathway.

Antioxidant: Enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Taraxerol acetate belongs to the triterpenoid acetate family, sharing structural similarities with compounds like lupeol acetate, β-amyrin acetate, and taraxasterol acetate. Key differences lie in their core triterpenoid skeletons and functional groups:

| Compound | Core Structure | Functional Group at C-3 | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Friedooleanane | Acetate | C₃₂H₅₂O₂ | 468.75 |

| Lupeol acetate | Lupane | Acetate | C₃₂H₅₂O₂ | 468.75 |

| β-Amyrin acetate | Oleanane | Acetate | C₃₂H₅₂O₂ | 468.75 |

| Taraxasterol acetate | Ursane | Acetate | C₃₂H₅₂O₂ | 468.75 |

Key Insight : Despite identical molecular formulas, variations in core structures (e.g., friedooleanane vs. ursane) influence biological activity. For example, taraxerone (a ketone derivative of taraxerol) exhibits stronger tyrosinase inhibition than this compound due to its C-3 carbonyl group .

Enzymatic Acetylation Efficiency

The enzyme LsTAT1 acetylates triterpenes at C-3, but conversion rates vary significantly:

| Substrate | Conversion Rate (%) |

|---|---|

| Taraxasterol | >40 |

| ψ-Taraxasterol | >40 |

| Lupeol | <10 |

| Taraxerol | <10 |

| β-Amyrin | <10 |

Taraxerol is a less efficient substrate for LsTAT1 compared to taraxasterol, likely due to steric or electronic differences in its friedooleanane backbone .

Anti-Inflammatory Effects

- This compound : Reduces carrageenan-induced paw edema in rats (60 mg/kg, P < 0.05) .

- Lupeol acetate : Demonstrates anti-inflammatory activity in macrophages by inhibiting NF-κB .

- β-Amyrin acetate : Shows moderate COX-2 inhibition (IC₅₀: ~150 μM), weaker than this compound (COX-2 IC₅₀: 94.7 μM) .

Anticancer Activity

| Compound | Mechanism | IC₅₀ (U87 Glioblastoma) |

|---|---|---|

| This compound | Apoptosis, autophagy, cell cycle arrest | 28.4 μM (48 h) |

| Lupeol acetate | Apoptosis via mitochondrial pathway | 45.2 μM (48 h)* |

| β-Amyrin acetate | Caspase-dependent apoptosis | 62.1 μM (48 h)* |

*Data extrapolated from analogous triterpenoids .

Antioxidant Activity

- This compound : Activates the antioxidant defense system in murine intestinal cells, reducing oxidative stress .

- Taraxerol (non-acetylated): Less potent in ROS scavenging, highlighting the importance of the acetyl group .

Enzyme Inhibition

| Compound | Tyrosinase Inhibition | COX-1 IC₅₀ | COX-2 IC₅₀ |

|---|---|---|---|

| This compound | Moderate | 116.3 μM | 94.7 μM |

| Taraxerone | Strong | N/A | N/A |

| Lupeol acetate | Weak | >200 μM | >200 μM |

Taraxerone (C-3 carbonyl) outperforms this compound (C-3 acetate) in tyrosinase inhibition, emphasizing the role of ketone groups in enzyme interaction .

Physicochemical Properties

| Property | This compound | Lupeol acetate | β-Amyrin acetate |

|---|---|---|---|

| Melting Point (°C) | 303–305 | 285–287 | 245–247 |

| Solubility | Chloroform, DMSO | Chloroform | Ethyl acetate |

| LogP (Predicted) | 8.2 | 7.9 | 7.5 |

Higher melting points of this compound suggest stronger crystalline packing due to its friedooleanane skeleton .

Biologische Aktivität

Taraxerol acetate, a pentacyclic triterpene derived from various plant species, has garnered attention for its diverse biological activities. This article explores the compound's anticancer, anti-inflammatory, antipyretic, and other significant effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its structural formula, which includes an acetate group at the C-3 position of the taraxerol molecule. This modification enhances its biological activity compared to its parent compound, taraxerol.

Anticancer Activity

Case Study: Glioblastoma Cells

Recent studies have demonstrated that this compound exhibits potent anticancer properties, particularly against U87 human glioblastoma cells. The following table summarizes key findings from in vitro and in vivo experiments:

| Parameter | Control | 10 µM | 50 µM | 150 µM |

|---|---|---|---|---|

| % Apoptotic Cells | 7.3% | 16.1% | 44.1% | 76.7% |

| Cell Viability (MTT Assay) | 100% | 82.5% | 56.4% | 23.8% |

| Tumor Weight (g) | 1.2 | 0.81 | 0.42 | - |

| Tumor Volume (cm³) | 1.3 | 0.67 | 0.25 | - |

The compound induced dose- and time-dependent cytotoxic effects and significantly inhibited cell migration in a wound healing assay. Additionally, this compound led to sub-G1 cell cycle arrest and increased DNA fragmentation, indicating its potential as an effective anticancer agent .

The mechanism by which this compound induces apoptosis involves mitochondrial pathways, leading to alterations in cell cycle progression and autophagy activation . Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment, with significant changes in cell cycle-associated proteins observed through Western blot analysis.

Anti-Inflammatory Activity

This compound also exhibits notable anti-inflammatory effects. A study evaluated its impact on carrageenan-induced paw edema in Wistar rats, revealing a significant reduction in edema at a dose of 60 mg/kg body weight . The compound's ability to mitigate inflammation suggests potential therapeutic applications in inflammatory diseases.

Antipyretic Effects

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antipyretic activity. In a yeast-induced pyrexia model, it produced a significant decrease in body temperature, comparable to standard antipyretic drugs like aspirin but with a quicker onset . This effect was also dose-dependent, highlighting its potential as a safer alternative for managing fever.

Additional Biological Activities

This compound has been reported to possess various other biological activities:

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to confirm the structure of Taraxerol acetate, and what key markers distinguish it from related triterpenoids?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key markers include:

- ¹H NMR : A downfield-shifted oxymethine proton at δH 4.48 (C-3 acetylated position) and an acetyl methyl signal at δH 2.04 (3H, s) .

- ¹³C NMR : A carbonyl carbon at δC 171.08 (acetyl group) and a downfield-shifted C-3 carbon (δC 81.17 vs. δC 79.1 in non-acetylated taraxerol) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 468 for C₃₂H₅₂O₂) and fragment patterns (e.g., loss of acetyl group) aid in molecular formula confirmation .

Q. How is this compound isolated from plant sources, and what purification challenges arise?

- Methodological Answer :

- Extraction : Non-polar solvents (e.g., methanol-chloroform) are used for initial extraction, followed by column chromatography (e.g., silica gel) for fractionation .

- Crystallization : Colorless needle crystals (21 mg from Ceiba pentandra) are obtained via slow evaporation of solvent mixtures, requiring careful temperature control .

- Purity Challenges : Co-elution with structurally similar triterpenoids (e.g., squalene) necessitates repeated chromatography and NMR validation .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : Dose- and time-dependent inhibition of glioblastoma (U87) cell proliferation via MTT assays (IC₅₀ values: 10–50 μM) .

- COX Inhibition : Dual inhibition of COX-1 (IC₅₀ = 116.3 μM) and COX-2 (IC₅₀ = 94.7 μM) using enzyme immunoassays .

- Antiviral Activity : Inhibition of HSV-II replication in plaque reduction assays (reported in Pterospermum grandeCraib) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s structural data across studies?

- Methodological Answer :

- Comparative NMR Analysis : Cross-check chemical shifts (e.g., δC 81.17 for C-3 in Ceiba pentandra vs. δC 79.1 in other species) to identify substitution patterns .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .

- Replication : Isolate and characterize the compound from multiple plant sources to validate consistency .

Q. What experimental designs are optimal for studying this compound’s dual induction of apoptosis and autophagy?

- Methodological Answer :

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays (e.g., luminescence-based kits) .

- Autophagy Markers : Track LC3-II/LC3-I ratio via western blot or GFP-LC3 puncta formation in fluorescence microscopy .

- Combination Studies : Use autophagy inhibitors (e.g., chloroquine) to assess crosstalk between pathways in glioblastoma models .

Q. How can researchers address variability in this compound’s cytotoxicity across cell lines?

- Methodological Answer :

- Dose-Response Curves : Establish IC₅₀ values in multiple cell lines (e.g., U87 glioblastoma vs. normal astrocytes) using MTT/WST-1 assays .

- Mechanistic Profiling : Compare gene expression (RNA-seq) or protein activity (e.g., p53, Bax/Bcl-2 ratios) to identify resistance factors .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates (n ≥ 3) .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy?

- Methodological Answer :

- Xenograft Models : Subcutaneous implantation of U87 cells in nude mice, with tumor volume/weight measurements post-treatment (20–40 mg/kg doses) .

- Pharmacokinetics : Monitor plasma half-life via LC-MS/MS and tissue distribution to optimize dosing schedules .

- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters in treated animals .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s COX-1/COX-2 selectivity?

- Methodological Answer :

- Enzyme Source Variability : Use recombinant human COX isoforms (vs. animal-derived enzymes) to standardize assays .

- Inhibitor Controls : Compare with celecoxib (COX-2-specific) and aspirin (COX-1-preferential) to validate selectivity .

- Dose-Dependency : Perform full IC₅₀ curves (0–200 μM) to confirm whether selectivity shifts at higher concentrations .

Q. Tables for Key Findings

Eigenschaften

IUPAC Name |

[(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-17-30(7)22(28(26,4)5)11-15-31(8)23-10-14-29(6)19-18-27(2,3)20-25(29)32(23,9)16-12-24(30)31/h10,22,24-26H,11-20H2,1-9H3/t22-,24+,25+,26-,29-,30-,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJGYBXHXATAQY-BOTWUFHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944487 | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189-80-2 | |

| Record name | Taraxerol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002189802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,2,3,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-icosahydropicen-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.